molecular formula C21H21FN2O4 B2439486 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide CAS No. 903307-09-5

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide

Cat. No.: B2439486
CAS No.: 903307-09-5
M. Wt: 384.407
InChI Key: FGTHYINOCILRQO-UHFFFAOYSA-N
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Description

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoquinoline moiety, an ethoxyethyl group, and a fluorophenyl acetamide group, which contribute to its distinctive properties.

Properties

IUPAC Name

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c1-2-27-12-11-24-10-9-17-18(21(24)26)7-4-8-19(17)28-14-20(25)23-16-6-3-5-15(22)13-16/h3-10,13H,2,11-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTHYINOCILRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The general steps include:

    Preparation of the Isoquinoline Derivative: The isoquinoline core is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Ethoxyethyl Group: This step involves the alkylation of the isoquinoline derivative with an ethoxyethyl halide.

    Formation of the Acetamide Linkage: The final step is the coupling of the fluorophenyl acetamide with the modified isoquinoline derivative using a palladium-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific molecular interactions can be beneficial.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide
  • 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide (CAS Number: 898431-35-1) is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including an ethoxyethyl group and an isoquinolinone core, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula C15H18N2O4\text{Molecular Formula C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{4}
Molecular Weight 290 31 g mol\text{Molecular Weight 290 31 g mol}

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes such as metabolism and signaling.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways related to cell growth and differentiation.
  • Gene Expression : The compound could alter gene expression associated with apoptosis and cell cycle regulation, making it a candidate for anticancer research.

Biological Activity and Therapeutic Potential

Research has indicated various biological activities associated with this compound:

  • Anticancer Activity :
    • The isoquinolinone core is known for its anticancer properties. Compounds similar to this compound have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating cytokine production and immune response .
  • Neuroprotective Properties :
    • Compounds with similar structures have demonstrated neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

StudyFindings
Describes the synthesis and characterization of the compound, highlighting its potential applications in medicinal chemistry.
Discusses the role of isoquinoline derivatives in cancer therapy, noting their ability to induce apoptosis in cancer cells.
Reviews the anti-inflammatory effects of related compounds, suggesting potential therapeutic uses in inflammatory diseases.

Case Studies

A notable case study involving a structurally similar compound demonstrated significant inhibition of cancer cell proliferation in vitro. The study reported an IC50 value indicating potent activity against specific cancer cell lines . Another study highlighted the modulation of inflammatory markers in animal models, suggesting therapeutic relevance for conditions like arthritis .

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